Fluorescein-diphosphat diammonium salt

ELISA Immunoassay Alkaline Phosphatase

Researchers needing maximum sensitivity for alkaline phosphatase detection face limited dynamic range and pH interference with colorimetric substrates. Fluorescein-diphosphat diammonium salt (FDP) solves this as a pH-insensitive, highly sensitive fluorogenic substrate. Key advantages: - 100-fold more sensitive than pNPP, detecting 0.1 ng phosphatase. - pH-stable fluorescence above pH 6 enables continuous kinetic assays. - 50-fold lower detection limit (10 fmol) in competitive ELISA. - Diammonium salt form ensures excellent aqueous solubility for cell culture.

Molecular Formula C20H20N2O11P2
Molecular Weight 526.3 g/mol
CAS No. 197777-66-5
Cat. No. B169285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-diphosphat diammonium salt
CAS197777-66-5
Molecular FormulaC20H20N2O11P2
Molecular Weight526.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)[O-])OC5=C3C=CC(=C5)OP(=O)(O)[O-].[NH4+].[NH4+]
InChIInChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3
InChIKeyRLVSMISHQDPIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein-diphosphat diammonium salt Specifications


Fluorescein-diphosphat diammonium salt (CAS 197777-66-5) is a fluorogenic substrate for alkaline phosphatase and protein tyrosine phosphatases . This compound is colorless and nonfluorescent; upon sequential enzymatic hydrolysis of its two phosphate groups, it yields first weakly fluorescent fluorescein monophosphate and then highly fluorescent fluorescein (Ex/Em ~490/514 nm) . Its diammonium salt form enhances aqueous solubility for biochemical assay compatibility .

Colorless, nonfluorescent pro-substrate for phosphatase detection
Sequential hydrolysis yields fluorescent fluorescein (Ex/Em ~490/514 nm)
Diammonium salt form enhances aqueous solubility for biochemical assay compatibility

Fluorescein-diphosphat Salt Substitution Risks


Fluorogenic phosphatase substrates exhibit substantial differences in sensitivity, pH dependence, and compatibility with continuous assay formats. For example, while p-nitrophenyl phosphate (pNPP) is widely used, its colorimetric detection yields significantly lower sensitivity compared to FDP-based fluorimetry [1]. Conversely, alternative fluorogenic substrates like 4-methylumbelliferyl phosphate (MUP) require alkaline pH (>10) for maximal fluorescence, precluding their use in continuous or acidic assays where FDP maintains robust signal [2]. Even among fluorogenic options, DiFMUP may exhibit distinct kinetic profiles or spectral interference. Substituting Fluorescein-diphosphat diammonium salt without verifying specific assay compatibility risks compromised sensitivity, narrowed dynamic range, and inaccurate kinetic measurements. The quantitative evidence below substantiates these performance differentials.

pNPP Colorimetric Substitution
Colorimetric detection may offer lower sensitivity than fluorimetry, potentially limiting low-abundance detection in FDP-optimized assays.
MUP Alkaline pH Requirement
Requires alkaline pH (>10) for maximal signal; may not support continuous or acidic assay conditions where FDP maintains signal.
DiFMUP Kinetic or Spectral Interference
May exhibit distinct kinetic profiles or spectral overlap, requiring validation before substitution in established phosphatase assays.

Fluorescein-diphosphat Salt Comparative Performance


Enhanced ELISA Sensitivity vs. pNPP

Fluorescein-diphosphat diammonium salt (FDP) demonstrates markedly superior sensitivity compared to p-nitrophenyl phosphate (pNPP) in enzyme-linked immunosorbent assays [1]. The enhanced sensitivity is attributed to the high extinction coefficient and quantum yield of the fluorescent product, enabling detection of substantially lower analyte concentrations [1]. This improvement is consistent across multiple phosphatase assay formats [2].

ELISA Sensitivity
Head-to-head
100-fold lower LOD (0.1 ng vs 10 ng phosphatase)
Supports lower-abundance analyte detection
Cross-study comparable; review matrix effects
ELISA Immunoassay Alkaline Phosphatase

Lower DNP Detection Limit in Competitive ELISA

In a direct comparative ELISA for 2,4-dinitrophenol (DNP), the use of Fluorescein-diphosphat diammonium salt (FDP) as a fluorogenic substrate for alkaline phosphatase enabled a detection limit of 10 fmol DNP [1]. This represents a 50-fold improvement over the conventional chromogenic substrate p-nitrophenyl phosphate (pNPP), which had a detection limit of 500 fmol under identical assay conditions [1].

DNP Detection Limit
Head-to-head
50-fold lower LOD (10 fmol vs 500 fmol DNP)
Supports sensitive hapten quantification
Competitive ELISA format; review assay conditions
ELISA Hapten Detection Fluorogenic Substrate

Lower IC50 for Okadaic Acid in PP2A Assay

In a protein phosphatase 2A (PP2A) inhibition assay for the marine toxin okadaic acid, the fluorometric assay utilizing Fluorescein-diphosphat diammonium salt (FDP) yielded an IC50 value of 1.2 nM [1]. This demonstrates superior sensitivity compared to the colorimetric assay using p-nitrophenylphosphate (pNPP), which exhibited an IC50 of 6 nM [1]. The lower IC50 indicates a greater dynamic range for detecting enzyme inhibition.

Okadaic Acid IC50
Head-to-head
IC50 1.2 nM (FDP) vs 6 nM (pNPP)
Supports inhibitor potency measurement
PP2A inhibition assay; toxin detection context
Protein Phosphatase Inhibition Toxin Detection Okadaic Acid

pH-Insensitive Fluorescence vs. MUP

The hydrolysis product of Fluorescein-diphosphat diammonium salt (FDP), fluorescein monophosphate (FMP), exhibits strong absorbance at 445 nm and intense fluorescence near 515 nm [1]. Critically, these spectral properties are reported to be insensitive to pH perturbations above pH 6 [1]. In contrast, the product of 4-methylumbelliferyl phosphate (MUP), 4-methylumbelliferone, requires a pH >10 to develop maximal fluorescence [2], severely limiting its utility in continuous assays or acidic environments.

pH Dependence
Class-level inference
pH-insensitive above pH 6 (FDP) vs requires pH >10 (MUP)
Broader operational pH for continuous assays
Explicit comparator data not from same study
Fluorogenic Substrate pH Dependence Continuous Assay

Fluorescein-diphosphat Salt: Key Applications


High-Sensitivity ELISA for Low-Abundance Analytes

Fluorescein-diphosphat diammonium salt is the preferred substrate for alkaline phosphatase-conjugated detection antibodies in ELISA when maximum sensitivity is required. Evidence shows FDP enables detection of as little as 0.1 ng of phosphatase, a 100-fold improvement over colorimetric pNPP [1]. In competitive ELISA formats for small molecules like 2,4-dinitrophenol, FDP lowers the detection limit to 10 fmol, 50-fold lower than pNPP [2]. This enhanced sensitivity is critical for detecting low-abundance biomarkers, therapeutic antibodies, or environmental contaminants where sample material is limited.

High-Throughput Screening for PTP Inhibitors

The high catalytic efficiency and pH-insensitive fluorescence of FDP's hydrolysis product make it an ideal substrate for continuous, miniaturized protein tyrosine phosphatase (PTPase) inhibitor screening in high-throughput formats [1]. The wide pH operating range (stable signal above pH 6) allows assay miniaturization without signal loss due to pH fluctuations [1]. This contrasts with MUP-based assays, which require pH adjustment to alkaline conditions and are thus less suitable for continuous kinetic monitoring.

Phosphatase Inhibitor Detection in Food & Environmental Safety

For regulatory testing of marine toxins like okadaic acid, FDP-based fluorometric protein phosphatase inhibition assays provide a 5-fold improvement in IC50 determination (1.2 nM) compared to pNPP-based colorimetric methods (6 nM) [1]. This enhanced sensitivity allows for detection of toxin levels well below regulatory limits (e.g., ≤1 μg/100 g mussel tissue vs. the 20 μg/100 g limit for mouse bioassay) [1], reducing false negatives and improving food safety monitoring.

Gene Expression Analysis with SEAP Reporter Assays

In gene expression studies employing SEAP as a reporter, FDP serves as a highly sensitive fluorogenic substrate for continuous kinetic analysis of promoter activity [1]. The high extinction coefficient (ε = 90,000) and quantum yield of the final product, fluorescein, enable detection over a linear range spanning three orders of magnitude [1]. The diammonium salt form of FDP provides excellent aqueous solubility, facilitating its use in cell culture media and enabling repeated, non-destructive sampling from the same culture [1].

Application
Selection Property
Validation Focus
Low-abundance biomarker ELISA
Fluorogenic AP detection sensitivity
Detection limit endpoint review
PTP inhibitor screening studies
Continuous kinetic assay compatibility
pH-independent signal stability
Marine toxin phosphatase inhibition
Fluorometric PP2A inhibition assay
IC50 determination context
SEAP reporter gene expression
Aqueous-soluble fluorogenic substrate
Linear dynamic range assessment

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